molecular formula C10H12BrClN2O2S B567494 3-Bromo-5-(4-chloropiperidin-1-ylsulfonyl)pyridine CAS No. 1275947-60-8

3-Bromo-5-(4-chloropiperidin-1-ylsulfonyl)pyridine

Cat. No.: B567494
CAS No.: 1275947-60-8
M. Wt: 339.632
InChI Key: NOUVNGZXPDWTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(4-chloropiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C10H12BrClN2O2S and a molecular weight of 339.632 g/mol. This compound is characterized by the presence of a bromine atom at the 3rd position and a 4-chloropiperidin-1-ylsulfonyl group at the 5th position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-(4-chloropiperidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions.

    Major Products: The products formed depend on the specific reactions and conditions employed, but may include derivatives with different substituents on the pyridine ring.

Scientific Research Applications

3-Bromo-5-(4-chloropiperidin-1-ylsulfonyl)pyridine is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-chloropiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various effects.

Comparison with Similar Compounds

3-Bromo-5-(4-chloropiperidin-1-ylsulfonyl)pyridine can be compared with other similar compounds, such as:

  • 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine
  • 3-Bromo-5-(4-ethylpiperidin-1-ylsulfonyl)pyridine These compounds share structural similarities but differ in the substituents on the piperidine ring, which can influence their chemical properties and applications .

This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-5-(4-chloropiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2S/c11-8-5-10(7-13-6-8)17(15,16)14-3-1-9(12)2-4-14/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVNGZXPDWTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.